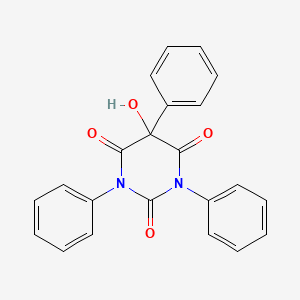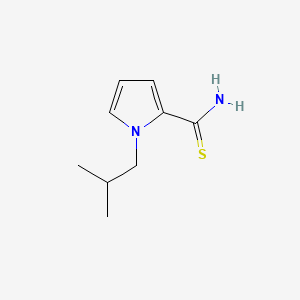
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)-: is a heterocyclic organic compound that contains a pyrrole ring substituted with a carbothioamide group at the second position and an isobutyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-2-carboxylic acid with thionyl chloride to form 1H-pyrrole-2-carbonyl chloride, which is then reacted with isobutylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 1H-pyrrole-2-carbothioamide, 1-(2-methylpropyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions may require catalysts and controlled temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials, including conductive polymers and organic semiconductors.
Biological Studies: The compound’s interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
作用機序
The mechanism of action of 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The isobutyl group may contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
類似化合物との比較
- 1H-Pyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxaldehyde
- 1H-Pyrrole-2-carboxylic acid
Comparison: 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)- is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 1H-pyrrole-2-carboxamide lacks the sulfur atom, resulting in different oxidation and reduction behavior. Similarly, 1H-pyrrole-2-carboxaldehyde and 1H-pyrrole-2-carboxylic acid have different functional groups, leading to variations in their chemical properties and applications.
特性
CAS番号 |
101001-67-6 |
|---|---|
分子式 |
C9H14N2S |
分子量 |
182.29 g/mol |
IUPAC名 |
1-(2-methylpropyl)pyrrole-2-carbothioamide |
InChI |
InChI=1S/C9H14N2S/c1-7(2)6-11-5-3-4-8(11)9(10)12/h3-5,7H,6H2,1-2H3,(H2,10,12) |
InChIキー |
CBIFRIQYHOQDDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=CC=C1C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


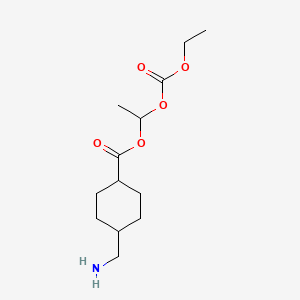
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)

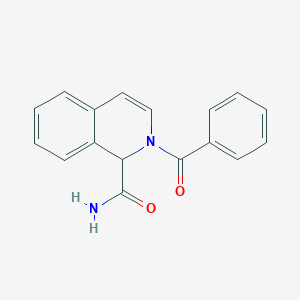

![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
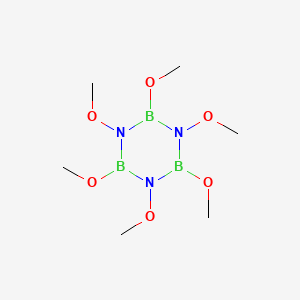
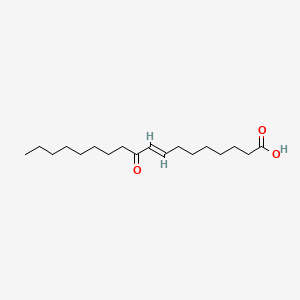
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
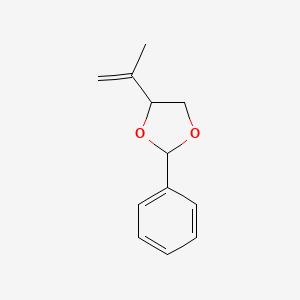
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
